molecular formula C8H15NO B3314304 1-Oxaspiro[4.4]nonan-6-amine CAS No. 951207-57-1

1-Oxaspiro[4.4]nonan-6-amine

Cat. No.: B3314304
CAS No.: 951207-57-1
M. Wt: 141.21
InChI Key: NLUJOWHCPACBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxaspiro[4.4]nonan-6-amine (CAS 951207-57-1) is a spirocyclic amine compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This chemical serves as a versatile and valuable building block in organic synthesis and pharmaceutical research. Its unique spirocyclic architecture, which incorporates oxygen and nitrogen heteroatoms within a rigid [4.4] ring system, makes it a privileged scaffold for exploring structure-activity relationships (SAR) and for the design of novel bioactive molecules . The conformational restraint imposed by the spiro structure is highly sought after in drug discovery for its potential to improve metabolic stability, enhance target selectivity, and fine-tune the physicochemical properties of lead compounds . The synthetic utility of the 1-oxaspiro[4.4]nonane core has been established in academic research, demonstrating its role as a key intermediate for the preparation of enantiopure spirocyclic derivatives, including alpha,beta-butenolides and dihydrofurans . As a multifunctional small molecule, this compound is intended for use in chemical synthesis and research applications only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxaspiro[4.4]nonan-9-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-7-3-1-4-8(7)5-2-6-10-8/h7H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUJOWHCPACBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Oxaspiro 4.4 Nonan 6 Amine and Analogs

Strategic Approaches to the 1-Oxaspiro[4.4]nonane Scaffold

The construction of the 1-Oxaspiro[4.4]nonane skeleton hinges on the formation of a quaternary spirocyclic carbon center, which connects a tetrahydrofuran (B95107) ring and a cyclopentanone ring. Key strategies to achieve this involve sophisticated rearrangement reactions and cyclization cascades that build the strained spirocyclic system with high efficiency.

Oxonium Ion Technology

Oxonium ion technology provides a powerful and direct route to the 1-Oxaspiro[4.4]nonan-6-one core. nih.govacs.org This approach utilizes a key carbinol intermediate, which is designed to undergo a specific rearrangement upon treatment with an acid or other electrophiles. The formation of a cyclic oxonium ion is a critical step that facilitates the subsequent bond migration required to establish the spirocyclic framework. nih.govacs.org

The general strategy involves the addition of a nucleophile, such as 2-lithio-4,5-dihydrofuran, to a cyclic ketone like cyclobutanone. nih.govacs.org The resulting tertiary alcohol (carbinol) is then subjected to conditions that promote the formation of an oxonium ion. This intermediate is highly electrophilic and primed for rearrangement, leading directly to the desired spiroketone. This methodology is notable for its ability to rapidly assemble the complex spirocyclic structure from relatively simple starting materials. nih.govacs.org

Rearrangement Reactions for Spiroketone Formation

Rearrangement reactions are among the most effective methods for synthesizing spiroketones, as they can create the requisite quaternary carbon center through a controlled molecular reorganization. nih.govacs.org These reactions often proceed through cationic intermediates and are driven by the formation of a stable carbonyl group.

A prominent example of spiroketone synthesis involves the acid-catalyzed rearrangement of a specific carbinol precursor. nih.govacs.org This reaction is a direct application of the oxonium ion technology previously mentioned. The process begins with the protonation of the hydroxyl group of the carbinol, which then departs as a water molecule. This generates a carbocation that is immediately stabilized by the lone pair of electrons on the adjacent oxygen atom of the dihydrofuran ring, forming a transient oxonium ion. This is followed by a 1,2-alkyl shift, where the carbon-carbon bond of the cyclobutane ring migrates to the electrophilic center. This concerted ring-expansion and rearrangement process culminates in the formation of the thermodynamically stable 1-Oxaspiro[4.4]nonan-6-one. nih.govacs.org

Starting MaterialsAcid CatalystProductReference
Carbinol from 2-lithio-4,5-dihydrofuran and cyclobutanoneH⁺1-Oxaspiro[4.4]nonan-6-one nih.govacs.org

An alternative to acid catalysis for inducing the necessary rearrangement is the use of an electrophilic bromine source. nih.govacs.org This method also relies on the same carbinol precursor used in the acid-catalyzed approach. Instead of protonating the hydroxyl group, a bromonium ion is generated across the double bond of the dihydrofuran moiety. nih.gov This event initiates the same cascade of bond migrations—a 1,2-alkyl shift and ring expansion—that ultimately yields the 1-Oxaspiro[4.4]nonan-6-one scaffold. nih.govacs.org This bromonium ion-induced pathway provides a complementary method to the acid-catalyzed reaction, offering different reaction conditions to achieve the same key transformation. nih.gov

InitiatorIntermediateActionReference
Electrophilic Bromine (e.g., NBS)Bromonium IonInduces 1,2-alkyl shift and rearrangement nih.govacs.orgnih.gov

The semipinacol rearrangement is a powerful synthetic tool for carbon-carbon bond formation and the construction of complex molecular skeletons, including spirocycles. nih.govresearchgate.net This reaction class involves the 1,2-migration of a carbon or hydrogen atom to an adjacent electrophilic carbon center, resulting in the formation of a carbonyl group. wikipedia.org It is particularly useful for creating quaternary carbon centers, a defining feature of spiro compounds. nih.gov

Generally, the reaction proceeds from a substrate containing a hydroxyl group and a leaving group on adjacent carbons (a 2-heterosubstituted alcohol). wikipedia.org Removal of the leaving group generates an electrophilic center, which triggers the migration of one of the groups on the adjacent carbon, leading to the ketone product. wikipedia.org This methodology has been developed for the synthesis of various spiroketones, such as spiro[3.3]heptan-1-ones, from bicyclobutylcyclopropanol intermediates. nih.gov Although a direct application to 1-Oxaspiro[4.4]nonan-6-amine is not explicitly detailed, the underlying principle of a controlled 1,2-shift to form a spirocyclic ketone is a well-established and versatile strategy. nih.govubc.ca

Reaction TypeKey FeatureApplicationReference
Semipinacol Rearrangement1,2-migration to an electrophilic carbonFormation of β-functionalized ketones, quaternary carbons, and spirocycles nih.govresearchgate.netwikipedia.org

Epoxide Ring Opening and Cyclization Strategies

Strategies involving epoxide intermediates offer a versatile pathway to various cyclic and spirocyclic systems. nih.gov Epoxides are highly reactive three-membered rings that can undergo stereospecific ring-opening reactions with a wide array of nucleophiles under either acidic or basic conditions. encyclopedia.publibretexts.org

In the context of synthesizing the 1-oxaspiro[4.4]nonane scaffold, this approach would typically involve the creation of a linear or macrocyclic precursor containing an epoxide. A subsequent intramolecular nucleophilic attack on one of the epoxide carbons would trigger the ring-opening and concomitant cyclization to form the spirocyclic system. For example, Lewis acid-promoted rearrangement of certain oxaspirohexanes can lead to cyclopentanone products through a ring-expansion mechanism. nih.gov Similarly, the epoxidation of a cyclohexene derivative followed by a chelation-controlled epoxide opening has been used to generate 1-oxaspiro[4.5]decan-2-ones, a closely related spirocyclic lactone system. researchgate.net This highlights the potential of using a carefully orchestrated epoxide opening and intramolecular cyclization to construct the desired 1-oxaspiro[4.4]nonane core.

Formation of the Oxirane Ring as a Key Step

The strategic incorporation of an oxirane (epoxide) ring is a key tactic in the synthesis of complex spirocyclic systems. This strained three-membered ring serves as a versatile intermediate, allowing for a variety of stereocontrolled ring-opening reactions to introduce diverse functionalities. In the context of synthesizing analogs of this compound, an epoxide can be a precursor to the amino group or other functionalities on the cyclopentane (B165970) ring.

One relevant strategy involves the epoxidation of a cyclohexenone derivative, which acts as a model for constructing the functionalized carbocyclic portion of a spiro-framework. An efficient synthesis of a model compound for the scyphostatin moiety, (4S,5S,6S)-6-benzyl-4,5-epoxy-6-hydroxy-2-cyclohexen-1-one, highlights key transformations that are applicable to spirocycle synthesis. researchgate.net The critical steps include an aldol coupling to establish the requisite quaternary carbon center and a subsequent epoxidation to form the oxirane ring. researchgate.net This approach underscores the utility of epoxides in building stereochemically rich and complex molecular architectures that can be further elaborated into spirocyclic amines.

Table 1: Key Synthetic Steps Involving Oxirane Formation

Step Reaction Purpose Reference
1 Aldol Coupling Construction of the asymmetric quaternary carbon center. researchgate.net

Metal-Mediated and Organometallic Approaches in Spirocyclization

Organometallic reagents and metal-based catalysts provide powerful tools for the construction of spirocyclic frameworks, offering high levels of stereo- and regioselectivity. Lithium-mediated reactions, in particular, have proven highly effective in the formation of the 1-oxaspiro[4.4]nonane core.

Lithium reagents are instrumental in forming key carbon-carbon bonds and facilitating cyclization events in the synthesis of spirocycles. Their high reactivity and ability to participate in a range of transformations make them central to several synthetic strategies.

A direct and effective method for constructing the 1-oxaspiro[4.4]nonan-6-one core, a direct precursor to the target amine, involves the addition of a lithiated dihydrofuran to a cyclic ketone. Specifically, the reaction of 2-lithio-4,5-dihydrofuran with cyclobutanone generates a carbinol intermediate. acs.orgnih.gov This intermediate can then undergo an acid- or bromonium ion-induced rearrangement to rapidly assemble the spirocyclic ketone framework. acs.orgnih.gov This method is highly valuable as it efficiently creates the core structure, which can be further modified, for instance, by reductive amination of the ketone at the 6-position to yield this compound.

Table 2: Synthesis of 1-Oxaspiro[4.4]nonan-6-one via Lithiated Dihydrofuran

Reactant 1 Reactant 2 Key Intermediate Final Product (Precursor) Reference

Reductive lithiation is a powerful technique for generating nucleophilic organolithium species from various precursors, which can then undergo intramolecular cyclization to form spirocyclic structures. The reductive lithiation and subsequent cyclization of N-Boc α-amino nitriles have been shown to be highly stereoselective processes for forming spirocyclic heterocycles. nih.govresearchgate.net While the formation of the initial alkyllithium intermediate may show variable selectivity, the stereochemical outcome is ultimately determined during the cyclization step. nih.govresearchgate.net In this step, both retention and inversion of configuration are possible, with the reaction often favoring the formation of the more thermodynamically stable product. nih.govresearchgate.net This methodology offers a kinetically controlled pathway to complex spiro amines.

Another application of this technique is the reductive cyclization of cyano acetals. This strategy generates an axial dialkoxylithium reagent through the reductive lithiation of a 2-cyano tetrahydropyran ring, which then cyclizes intramolecularly with retention of configuration to form a new ring. researchgate.net This approach is convergent and allows for the stereoselective synthesis of complex spiroacetals. researchgate.net

Transmetalation is an organometallic reaction involving the transfer of a ligand from one metal to another. wikipedia.org This process is a fundamental step in many catalytic cross-coupling reactions, such as Suzuki and Stille couplings. wikipedia.org In the context of spirocycle synthesis, a lithium reagent can be converted to a different organometallic species (e.g., organocuprate, organozinc) via transmetalation. This new species may exhibit different reactivity or selectivity, allowing for more controlled and efficient bond formations. For instance, an alkyllithium intermediate generated via reductive lithiation could undergo transmetalation to a less reactive metal like copper or zinc before cyclizing, potentially leading to higher yields and improved stereoselectivity by minimizing side reactions. The general form of this reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. wikipedia.org The thermodynamic and kinetic favorability of the reaction dictates its direction, often influenced by the electronegativity of the metals involved. wikipedia.org

Transition-metal catalysis offers elegant and efficient pathways to spirocycles, often proceeding under mild conditions with high atom economy. researchgate.net These methods provide alternatives to traditional acid-catalyzed cyclizations of dihydroxyketones. researchgate.net

Various transition metals, including gold, palladium, copper, and rhodium, are effective in catalyzing the spiroketalization of substrates like alkynyl diols. researchgate.net For instance, a common strategy involves the intramolecular hydroalkoxylation of an alkyne, followed by a second cyclization to form the spiroketal core. DFT studies on the metal-catalyzed spiroketalization of a propargyl acetonide have provided mechanistic insights, showing a stepwise process involving the formation of a vinyl gold intermediate, isomerization to an oxocarbenium ion, and final cyclization. researchgate.net

Furthermore, catalytic formal cycloadditions using copper, palladium, and silver catalysts have enabled the construction of fused- and spirocyclic ring systems from 1,3-enynes. nih.gov These strategies highlight the versatility of transition metals in orchestrating complex cyclization cascades to afford diverse spirocyclic architectures, which can be adapted for the synthesis of spiro amines.

Lithium-Mediated Ring Formation and Functionalization

Development of Novel Synthetic Routes and Process Optimization

The synthesis of this compound, a spirocyclic amine of interest in medicinal chemistry, predominantly involves the transformation of its corresponding ketone precursor, 1-oxaspiro[4.4]nonan-6-one. The development of novel synthetic routes and the optimization of existing processes are crucial for improving yield, purity, and scalability, while also exploring stereoselective approaches.

A foundational approach to the synthesis of the 1-oxaspiro[4.4]nonane core involves an acid- or bromonium ion-induced rearrangement of a carbinol derived from the addition of 2-lithio-4,5-dihydrofuran to cyclobutanone. This method provides a rapid assembly of the spirocyclic ketone, 1-oxaspiro[4.4]nonan-6-one, which is the key intermediate for the synthesis of this compound nih.govacs.org.

The conversion of 1-oxaspiro[4.4]nonan-6-one to this compound is typically achieved through reductive amination. This versatile reaction involves the condensation of the ketone with an amine source, followed by the in-situ reduction of the resulting imine or enamine intermediate. The development of novel synthetic routes for this transformation focuses on the use of various reducing agents and catalytic systems to enhance efficiency and selectivity.

One of the most widely employed and optimized methods for the reductive amination of cyclic ketones is the use of sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is known for its mildness and selectivity, allowing for the transformation to be conducted under gentle conditions that are compatible with a wide range of functional groups. Process optimization for this method often involves fine-tuning the reaction parameters such as solvent, temperature, and stoichiometry of the reagents.

For the synthesis of spirocyclic amines from their corresponding ketones, several novel approaches have been developed. The Stannyl Amine Protocol (SnAP) reagents in combination with cyclic ketones offer a one-step synthesis to saturated spirocyclic N-heterocycles under operationally simple conditions acs.org. Another innovative method involves the multigram synthesis of functionalized spirocyclic diazirines from cyclic ketones, which can then be converted to the desired amines enamine.net.

Catalytic transfer hydrogenation represents another significant advancement in the synthesis of spirocyclic amines. This method utilizes a catalyst, often a transition metal complex, to facilitate the transfer of hydrogen from a donor molecule to the imine intermediate. This approach is advantageous due to its operational simplicity and the use of readily available hydrogen donors. For instance, the enantioselective synthesis of related spiro compounds has been achieved using this methodology scispace.com.

Furthermore, research into the enantioselective synthesis of spirocyclic amines is an active area of development. Chiral auxiliaries and catalysts are employed to control the stereochemical outcome of the reductive amination, leading to the formation of a single enantiomer of the target amine. This is particularly important for pharmaceutical applications where the biological activity of a molecule is often dependent on its stereochemistry. The synthesis of enantiopure 1-azaspiro[4.4]nonane derivatives, which are structurally related to the target compound, has been successfully demonstrated using such approaches clockss.orgresearchgate.net.

The table below summarizes various synthetic strategies that can be applied or are analogous to the synthesis of this compound.

Synthetic Method Key Reagents/Catalysts Advantages Relevant Analogs/Precursors
Reductive Amination Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild conditions, high selectivity, broad functional group tolerance.Cyclic ketones, 1-Oxaspiro[4.4]nonan-6-one
Stannyl Amine Protocol (SnAP) SnAP reagents, Lewis acidsOne-step synthesis, operational simplicity.Saturated spirocyclic N-heterocycles
Catalytic Transfer Hydrogenation Transition metal catalysts (e.g., Iridium, Rhodium complexes), Hydrogen donors (e.g., formic acid, isopropanol)High efficiency, atom economy, potential for enantioselectivity.Spirocyclic amines, 1-Azaspiro[4.4]nonane derivatives
Synthesis from Diazirines Tosylhydrazones, oxidizing agentsAccess to functionalized spirocyclic amines.Spirocyclic diazirines
Enantioselective Synthesis Chiral auxiliaries, chiral catalystsProduction of single enantiomers.(R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene ketal

Process optimization for the synthesis of this compound would involve a systematic study of reaction parameters for the chosen synthetic route. For a reductive amination using sodium triacetoxyborohydride, this would include optimizing the molar ratio of the ketone, amine source, and reducing agent, as well as screening different solvents and reaction temperatures to maximize the yield and purity of the final product. For catalytic methods, optimization would focus on catalyst loading, reaction time, temperature, and pressure of the hydrogen source.

While specific research detailing the process optimization for the synthesis of this compound is not extensively documented in the public domain, the principles derived from the synthesis of analogous spirocyclic amines provide a strong foundation for developing an efficient and scalable synthetic route nih.gov.

The Elusive Reactivity of this compound: A Gap in the Chemical Literature

Despite its well-defined structure, the chemical behavior of this compound remains a largely uncharted territory within the scientific literature. A thorough investigation into public databases and scholarly articles reveals a significant scarcity of detailed research on its reactivity and derivatization. This fascinating spirocyclic amine, characterized by a tetrahydrofuran ring fused to a cyclopentane ring bearing an amine group, presents a unique scaffold with potential for diverse chemical transformations. However, specific experimental data on the reactions of its amine functionality and the functionalization of its spirocyclic system are conspicuously absent.

This report aimed to provide a comprehensive overview of the chemical reactivity and derivatization of the this compound core, structured around specific transformations of its amine group and modifications of the spirocyclic framework. The intended sections and subsections were as follows:

Ring-Opening and Ring-Expansion Reactions

The strained spirocyclic system of this compound, which features a central quaternary carbon atom shared by two rings, is a prime candidate for reactions that can alleviate this strain. Both ring-opening and ring-expansion reactions would be thermodynamically favorable transformations.

Ring-Opening Reactions:

The tetrahydrofuran (B95107) ring, being an ether, is susceptible to cleavage under acidic conditions. Protonation of the oxygen atom would activate the ring towards nucleophilic attack. The regioselectivity of this opening would be dictated by the stability of the resulting carbocation intermediate.

Path A (Cleavage of the C-O bond further from the spirocenter): This would proceed via a secondary carbocation, which is relatively stable.

Path B (Cleavage of the C-O bond at the spirocenter): This would lead to a more stable tertiary carbocation, suggesting that this pathway might be favored.

The nature of the nucleophile would also play a crucial role in the outcome of the reaction. Strong nucleophiles could lead to direct substitution, while in the presence of a protic solvent, solvolysis products would be expected.

Ring-Expansion Reactions:

Ring-expansion reactions could potentially occur through rearrangements involving the amine functionality. For instance, diazotization of the primary amine with nitrous acid would generate a highly unstable diazonium salt. The subsequent loss of nitrogen gas could be accompanied by a 1,2-alkyl shift, leading to an expanded ring system. The migratory aptitude of the adjacent carbon atoms would determine the product distribution.

A hypothetical reaction scheme for a Tiffeneau-Demjanov type rearrangement is presented below:

ReactantReagentsPotential Product(s)Reaction Type
This compoundNaNO₂, HClSpiro[4.5]decanone derivativesRing-expansion

This table illustrates a potential pathway for expanding the five-membered carbocyclic ring into a six-membered ring, a common strategy in organic synthesis to access different molecular frameworks.

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound offers intriguing possibilities for controlling regioselectivity and stereoselectivity, owing to the presence of multiple reactive sites and stereocenters.

Regioselectivity:

The primary amine is the most nucleophilic and basic site in the molecule, making it the primary target for electrophilic reagents. Acylation, alkylation, and sulfonylation reactions would be expected to occur exclusively at the nitrogen atom under standard conditions.

However, under forcing conditions or with specific catalysts, reactions at other positions could be envisioned. For example, C-H activation of the cyclopentane (B165970) ring could lead to functionalization at positions alpha to the amine or the spirocenter. The directing effect of the amino group would likely favor substitution at the C7 position.

Stereoselectivity:

This compound is a chiral molecule, existing as a pair of enantiomers. Derivatization reactions can proceed with varying degrees of stereoselectivity.

Diastereoselectivity: If the starting material is a racemic mixture, reactions with chiral reagents could lead to the formation of diastereomers, which could potentially be separated. The inherent chirality of the spirocyclic scaffold could also influence the approach of reagents, leading to a preference for the formation of one diastereomer over the other. For instance, in reactions involving the formation of a new stereocenter, the existing stereochemistry of the molecule would likely direct the stereochemical outcome.

Enantioselectivity: If an enantiomerically pure starting material is used, reactions with achiral reagents would be expected to proceed with retention of configuration at the existing stereocenters. The use of chiral catalysts could enable enantioselective transformations at other positions of the molecule.

The table below summarizes the expected selectivity in the derivatization of the amino group:

Reaction TypeReagentExpected RegioselectivityPotential for Stereoselectivity
AcylationAcetyl chlorideN-acylationHigh (retention of configuration)
AlkylationMethyl iodideN-alkylationHigh (retention of configuration)
Reductive AminationAcetone, NaBH(OAc)₃N-isopropylationPotential for diastereoselectivity if a new stereocenter is formed

It is important to reiterate that the discussions above are based on theoretical considerations and the known reactivity of similar functional groups and structural motifs. Detailed experimental studies are necessary to fully elucidate the chemical reactivity and derivatization profile of this compound. Such research would not only contribute to the fundamental understanding of this unique molecule but also unlock its potential for applications in various fields of chemistry.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. azolifesciences.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework. researchgate.net For a molecule with the complexity of 1-Oxaspiro[4.4]nonan-6-amine, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous signal assignment. azolifesciences.com

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental data for structural analysis. researchgate.net

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. In this compound, distinct signals are expected for the protons on the cyclopentane (B165970) ring and the tetrahydrofuran (B95107) ring. The proton attached to the same carbon as the amine group (H6) would likely appear as a multiplet in the range of 2.5-3.5 ppm. Protons adjacent to the ether oxygen (H2) would be deshielded and expected to resonate further downfield, typically between 3.5 and 4.0 ppm. The remaining aliphatic protons on both rings would produce a complex series of overlapping multiplets in the upfield region (1.5-2.5 ppm). The amine protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spirocyclic carbon (C5), being a quaternary center, would show a characteristic signal. The carbon atom bonded to the nitrogen (C6) and the carbons bonded to the ether oxygen (C2 and C5) would appear at lower field compared to the other unsubstituted aliphatic carbons due to the electron-withdrawing effects of the heteroatoms.

Interactive Table 1: Exemplary ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Position¹H Chemical Shift (ppm, multiplicity)¹³C Chemical Shift (ppm)
C23.7-3.9 (m)65-75
C3, C41.8-2.2 (m)25-35
C5 (Spiro)-85-95
C62.9-3.3 (m)50-60
C7, C8, C91.6-2.1 (m)20-40
NH1.5-3.0 (br s)-

Note: This table presents expected chemical shift ranges based on typical values for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

For complex structures with overlapping signals in 1D spectra, 2D NMR techniques are indispensable for establishing definitive atomic connectivity. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal the sequence of protons within the tetrahydrofuran ring (H2-H3-H4) and the cyclopentane ring (H6-H7-H8-H9), allowing for the tracing of the carbon backbone of each ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivity by detecting correlations between protons and carbons separated by two or three bonds. This is particularly useful for identifying quaternary carbons, like the spiro-carbon (C5). For instance, protons on C2, C4, C6, and C9 would all be expected to show a correlation to the C5 spiro-carbon, confirming the central connection point of the two rings.

The spiro center (C5) and the carbon bearing the amine (C6) are stereogenic centers. This gives rise to the possibility of different diastereomers (syn and anti isomers, depending on the relative orientation of the amine group with respect to the tetrahydrofuran ring). The relative stereochemistry can be determined using through-space NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY cross-peak between the proton at C6 and specific protons on the tetrahydrofuran ring would provide definitive evidence for their spatial proximity and allow for the assignment of the relative stereochemistry.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. libretexts.org For this compound (molecular formula C₈H₁₅NO), the exact mass can be determined using high-resolution mass spectrometry (HRMS), which would confirm the elemental composition. The nominal molecular weight is 141.21 g/mol .

In accordance with the nitrogen rule, the molecular ion peak (M⁺) for a compound containing a single nitrogen atom will have an odd nominal mass, in this case, m/z 141. libretexts.org The fragmentation of cyclic amines in electron impact (EI) mass spectrometry is often dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu

Key expected fragmentation pathways include:

Alpha-cleavage: Loss of an alkyl radical from the cyclopentane ring adjacent to the C-N bond is a primary fragmentation route for cyclic amines. miamioh.edu

Ring Opening: Fragmentation can also be initiated by cleavage within the tetrahydrofuran ring, often involving the ether oxygen.

Interactive Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z ValuePossible Ion Structure/Fragment LostNotes
142[M+H]⁺Molecular ion peak in soft ionization techniques (e.g., ESI, CI). uni.lu
141[M]⁺˙Molecular ion in electron ionization (EI).
112[M - C₂H₅]⁺ or [M - CH₂=NH]⁺Result of alpha-cleavage or other complex rearrangements.
98[M - C₃H₇]⁺Loss of a propyl radical via alpha-cleavage and rearrangement.
71[C₄H₇O]⁺Fragment corresponding to the protonated tetrahydrofuran portion.
44[C₂H₆N]⁺Common fragment from amine-containing side chains.

Note: This table is based on general fragmentation principles for cyclic amines and ethers. libretexts.orgmiamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. youtube.com The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the amine, ether, and alkane functionalities.

Interactive Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3500N-H stretch (symmetric and asymmetric)Primary Amine (-NH₂)
2850-2960C-H stretchAlkane (C-H)
1590-1650N-H bend (scissoring)Primary Amine (-NH₂)
1050-1150C-O-C stretch (asymmetric)Ether
1000-1250C-N stretchAmine

The presence of a pair of peaks in the 3300-3500 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂). The strong, broad absorption band characteristic of the C-O-C ether linkage would also be a key feature in the fingerprint region of the spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. rsc.org It provides unambiguous information on bond lengths, bond angles, and the absolute and relative stereochemistry of all chiral centers. To perform this analysis, a suitable single crystal of the compound, or a salt derivative such as this compound hydrochloride, must be grown. bldpharm.com

The resulting crystal structure would definitively confirm:

The spirocyclic nature of the carbon framework.

The exact connectivity of the tetrahydrofuran and cyclopentanamine rings.

The relative stereochemistry between the amine group at C6 and the oxaspiro-ring system, resolving any ambiguity remaining after NMR analysis. rsc.org

Computational Chemistry and Theoretical Studies of 1 Oxaspiro 4.4 Nonan 6 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Oxaspiro[4.4]nonan-6-amine, these methods could provide invaluable insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the electronic structure of molecules. DFT methods, such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-31G* or larger), would typically be employed to optimize the geometry of this compound and calculate properties like molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), could provide more accurate electronic energies and wavefunctions, albeit at a higher computational cost.

Table 1: Hypothetical DFT Calculation Parameters for this compound

Parameter Method/Basis Set
Geometry Optimization B3LYP/6-311++G(d,p)
Frequency Calculation B3LYP/6-311++G(d,p)
Electronic Properties M06-2X/def2-TZVP

Transition State Analysis and Reaction Pathways

To understand the reactivity of this compound in various chemical transformations, transition state analysis is crucial. Computational methods can be used to locate transition state structures for reactions involving the amine group, such as nucleophilic substitution or addition reactions. By calculating the activation energies, a deeper understanding of the reaction kinetics and the feasibility of different reaction pathways can be achieved. Techniques like Synchronous Transit-Guided Quasi-Newton (STQN) or nudged elastic band (NEB) methods would be employed to identify and verify transition states.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The three-dimensional structure and flexibility of this compound are key determinants of its biological activity and physical properties. Molecular mechanics and dynamics simulations are well-suited for exploring the conformational space of such flexible molecules.

Force fields like MMFF94 or AMBER would be used to perform conformational searches to identify low-energy conformers. Molecular dynamics (MD) simulations, by simulating the atomic motions over time, would provide insights into the dynamic behavior of the molecule, including the stability of different conformations and the transitions between them in various solvent environments.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing this compound.

Table 2: Computationally Predicted Spectroscopic Data (Illustrative)

Spectroscopic Technique Predicted Parameter
¹H NMR Chemical Shifts (ppm)
¹³C NMR Chemical Shifts (ppm)
IR Spectroscopy Vibrational Frequencies (cm⁻¹)

DFT calculations can provide accurate predictions of NMR chemical shifts (using the GIAO method), and vibrational frequencies. These predicted spectra can be compared with experimental data, if available, to confirm the structure of the synthesized compound. A patent mentioning a derivative of this compound provides some NMR data for the final, much larger molecule, but not for the starting amine itself.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling plays a vital role in elucidating complex reaction mechanisms. For reactions involving this compound, computational studies could map out the entire potential energy surface, identifying all intermediates and transition states. This would provide a detailed, step-by-step understanding of how the reaction proceeds, which is often difficult to obtain through experimental means alone. For example, modeling the reaction of this compound with an electrophile would clarify the regioselectivity and stereoselectivity of the reaction.

Strategic Applications in Complex Molecule Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The utility of single-enantiomer compounds in pharmaceuticals is well-established, as biological targets are inherently chiral, leading to stereospecific interactions. Chiral building blocks are fundamental to the efficient synthesis of these optically pure drugs. enamine.net 1-Oxaspiro[4.4]nonan-6-amine, when resolved into its individual enantiomers, functions as an important chiral precursor. The stereocenter at the C6 position provides a fixed point of asymmetry that can influence the stereochemical outcome of subsequent reactions, a critical aspect of asymmetric synthesis.

The synthesis of such chiral amines often begins with the corresponding ketone, 1-Oxaspiro[4.4]nonan-6-one, which can be resolved into its separate enantiomers through established chemical methods. nih.govacs.org Once the enantiopure ketone is obtained, it can be converted to the enantiopure amine via stereoselective methods like reductive amination.

In the broader context of drug development, synthetic strategies often focus on installing a key chiral intermediate early in the process. Chiral spirocyclic amines are particularly sought after for this purpose. nih.gov One common approach involves using the chiral amine as a nucleophile to construct a larger, more complex scaffold, ensuring that the initial chirality is transferred and preserved throughout the synthetic sequence. nih.gov This strategy is often preferred over attempting asymmetric reactions later in the synthesis, as it can be more reliable and less prone to stereochemical erosion. nih.gov

Intermediacy in the Synthesis of Natural Products and Analogs

The 1-oxaspiro[4.4]nonane framework is a core structure in various natural products and their synthetic analogs. The amine derivative serves as a key intermediate, providing access to these complex molecular targets.

A significant application of the 1-oxaspiro[4.4]nonane system is in the synthesis of enantiomerically pure spirocyclic α,β-butenolides. nih.govacs.org These structures are of interest due to their presence in a variety of biologically active natural products. The synthesis of these scaffolds often proceeds through the key intermediate, 1-Oxaspiro[4.4]nonan-6-one. nih.govacs.org As this compound is a direct derivative of this ketone, it represents a crucial stepping stone in synthetic pathways that require the introduction of a nitrogen-containing functional group while targeting these butenolide structures. The availability of enantiopure forms of the parent ketone makes it possible to craft any desired stereoisomer of the final butenolide product in relatively few steps. nih.gov

The versatility of the 1-oxaspiro[4.4]nonane core extends beyond butenolides. The ketone precursor, 1-Oxaspiro[4.4]nonan-6-one, can be transformed into a variety of other complex oxygenated spirocyclic systems. nih.gov Through stereocontrolled reductions and rearrangements, this building block provides access to a range of enantiomerically pure dihydrofurans and lactones. nih.gov Consequently, this compound, derived from this central precursor, is an integral part of the synthetic toolbox for accessing these diverse and structurally complex oxygenated spirocycles.

Contribution to the Design and Synthesis of Novel Bioactive Molecules (as a Synthetic Intermediate)

As a synthetic intermediate, this compound contributes significantly to the development of novel molecules with potential therapeutic applications. Its spirocyclic nature allows for the creation of conformationally restricted analogs of existing drugs or natural products, which can lead to improved selectivity and potency.

Nucleoside analogs are a cornerstone of antiviral and anticancer therapy. A modern strategy in medicinal chemistry involves creating conformationally restricted mimics of these compounds to enhance their biological activity. The 1-oxaspiro[4.4]nonane scaffold has been successfully employed for this purpose. nih.gov Researchers have developed synthetic routes to produce spirocyclic nucleoside analogs where the furanose ring of a natural nucleoside is replaced by the 1-oxaspiro[4.4]nonane system. nih.gov This "spirocyclic restriction" creates novel molecular mimics, and this compound serves as a key precursor for introducing the necessary amine functionality to attach a nucleobase, forming the final nucleoside analog. nih.gov

The development of new drugs often relies on modular synthetic routes that can generate a library of related compounds for biological screening. Chiral spirocyclic amines, such as this compound, are ideal starting points for such endeavors. nih.gov For instance, in the synthesis of selective muscarinic M1/M4 receptor agonists—a target for neurological disorders—a key synthetic strategy involves using a chiral spirocyclic amine as a bifunctional building block. nih.gov The amine acts as a nucleophile in a double substitution reaction to form a central piperidine (B6355638) ring, a common scaffold in pharmaceuticals. nih.gov While this specific research utilized a different spirocycle, the underlying chemical principle highlights the strategic value of this compound as a precursor for constructing complex, pharmaceutically relevant heterocyclic systems.

Interactive Data Table: Applications of this compound and its Precursor

Application AreaKey Role of ScaffoldResulting Molecular ClassReference
Asymmetric SynthesisChiral Building BlockEnantiopure Amines/Ketones enamine.netnih.gov
Natural Product SynthesisSynthetic IntermediateSpirocyclic α,β-Butenolides nih.govacs.org
Natural Product AnalogsVersatile PrecursorOxygenated Spirocyclics (e.g., Dihydrofurans, Lactones) nih.gov
Bioactive Molecule DesignConformational RestrictionSpirocyclic Nucleoside Analogs nih.gov
Medicinal ChemistryScaffold PrecursorPharmaceutically Relevant Heterocycles (e.g., Piperidines) nih.gov

The Strategic Role of this compound in Ligand and Catalyst Development: An Unexplored Frontier

Initial investigations into the utility of the chemical compound this compound reveal a significant gap in the current scientific literature regarding its direct application in the development of specialized ligands and catalysts. While the broader class of spirocyclic compounds has garnered considerable attention for their unique three-dimensional structures and successful application in asymmetric catalysis, specific research detailing the conversion of this compound into catalytically active species remains elusive.

The inherent chirality and rigid conformational framework of spirocyclic molecules make them attractive candidates for the design of chiral ligands. These ligands can, in turn, be coordinated with metal centers to create catalysts that can influence the stereochemical outcome of a chemical reaction, a critical aspect in the synthesis of complex molecules such as pharmaceuticals.

Despite the potential of this compound as a chiral building block, extensive database searches have not yielded specific examples of its derivatization into ligands like phosphines, oxazolines, or salen-type structures, which are commonly employed in catalysis. Consequently, there is no published data on the performance of such putative catalysts in any catalytic transformations.

The scientific community has extensively explored other spirocyclic cores. For instance, derivatives of spiro[4.4]nonane-1,6-diol have been successfully used as chiral auxiliaries. However, the specific substitution pattern and the presence of the amine functional group in this compound present a distinct synthetic handle that, in principle, could be exploited for the construction of novel ligand architectures.

The absence of research in this specific area suggests that the catalytic potential of this compound is an untapped field of study. Future research could focus on the following areas:

Derivatization of the Amine Group: The primary amine in this compound could be functionalized to introduce coordinating groups such as phosphines, amides, or other heteroatomic functionalities.

Synthesis of Bidentate and Polydentate Ligands: The spirocyclic backbone could serve as a scaffold for the synthesis of multidentate ligands, which often exhibit enhanced stability and selectivity in catalysis.

Application in Asymmetric Catalysis: Once synthesized, these novel ligands could be complexed with various transition metals and their catalytic activity and enantioselectivity could be evaluated in a range of asymmetric reactions, such as hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions.

At present, any discussion on the utility of this compound in ligand and catalyst development is purely speculative and awaits foundational research to establish its viability and potential applications. The compound remains a promising, yet unvalidated, platform for the innovation of new catalytic systems.

Emerging Research Directions and Future Perspectives for 1 Oxaspiro 4.4 Nonan 6 Amine Chemistry

Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules, including spirocyclic amines. The focus is on developing environmentally benign methods that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key Green Chemistry Strategies:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. jetir.orgmdpi.com The application of microwave assistance in the synthesis of spiro heterocycles has been shown to be an effective green approach. jetir.org

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides an alternative energy source for chemical reactions. orientjchem.orgnih.gov It can enhance reaction rates and yields, particularly in heterogeneous systems. Ultrasound-assisted, three-component reactions in water have been successfully employed for the synthesis of various spiro compounds, highlighting its potential as a green method. orientjchem.orgnih.gov

Use of Greener Solvents: A significant focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. Water is an ideal green solvent due to its availability, non-toxicity, and safety. orientjchem.org Reactions for synthesizing spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives have been successfully carried out in water under ultrasonic irradiation. nih.gov Ionic liquids are also being explored as reusable and non-volatile solvent alternatives. jetir.orgmdpi.com

Catalyst-Free Reactions: The development of synthetic protocols that proceed efficiently without a catalyst is highly desirable from a green chemistry perspective. Ultrasound has been used to promote catalyst-free synthesis of spiro compounds in aqueous media. nih.govexaly.com

The table below summarizes various green chemistry approaches applicable to the synthesis of spirocyclic compounds.

Green Chemistry ApproachKey AdvantagesExample Application
Microwave-Assisted SynthesisReduced reaction times, higher yieldsSynthesis of fluorinated spiro indoles. jetir.org
Ultrasound-Assisted SynthesisEnhanced reaction rates, applicability in heterogeneous systemsThree-component synthesis of spirooxindoles in water. orientjchem.org
Use of Water as a SolventEnvironmentally benign, safe, and inexpensiveSynthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives. nih.gov
Ionic Liquid CatalysisReusable, low volatilityOrganocatalyzed synthesis of spiro compounds. mdpi.com

Flow Chemistry and Automated Synthesis of Spirocyclic Amines

Flow chemistry and automated synthesis are transforming the landscape of organic synthesis, offering advantages in terms of scalability, safety, and efficiency. These technologies are particularly well-suited for the synthesis of complex molecules like spirocyclic amines.

A modular and automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines has been developed, showcasing the potential of these techniques. bath.ac.uk This approach allows for the rapid generation of a library of compounds with diverse functionalities. Furthermore, the scalability of photoredox-catalyzed reactions in continuous flow has been demonstrated for the synthesis of building blocks for spirocyclic pyrrolidines. bath.ac.uk

Advanced Catalyst Development for Spirocyclization Reactions

The development of novel and efficient catalysts is crucial for the stereoselective synthesis of complex spirocyclic structures. Recent advancements have focused on organocatalysis, photoredox catalysis, and the design of novel metal-based catalysts.

Organocatalysis: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of spirocyclic compounds, offering an alternative to metal-based catalysts. wellesleybooks.com Chiral organocatalysts, such as those based on cinchona alkaloids, can facilitate cascade reactions to produce highly functionalized spirooxindoles with excellent enantioselectivity. iisc.ac.in The combination of organocatalysis with transition metal catalysis has also proven to be a highly effective strategy for constructing spirocyclic heterocycles. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis enables the activation of organic molecules under mild conditions, opening up new avenues for C-H functionalization and the construction of C-C bonds. digitellinc.comacs.org This strategy has been applied to the α-C–H alkylation of unprotected primary amines, providing building blocks for spirocyclic pyrrolidines. bath.ac.uk The synergy between photocatalysis and organocatalysis has been utilized for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.com

Chiral Spiro Ligands: The design and synthesis of novel chiral ligands are central to advancing asymmetric metal catalysis. Chiral spiro phosphine ligands have been developed and shown to be effective in the nickel-catalyzed enantioselective addition of styrenes to imines, producing chiral allylic amines. acs.org Similarly, new chiral spirophosphine catalysts have been used for the enantioselective [4+1] annulation of amines with allenes. nih.gov

Biocatalysis: Enzymes are increasingly being explored for their potential in catalyzing complex chemical transformations with high selectivity. Biocatalytic dearomative spirocyclization reactions represent a promising green and efficient method for constructing spirocyclic scaffolds. mdpi.com

The following table highlights different catalytic approaches for spirocyclization.

Catalytic ApproachCatalyst TypeKey Features
OrganocatalysisChiral thiourea derivatives, phosphoric acidsMetal-free, high enantioselectivity. iisc.ac.innih.gov
Photoredox CatalysisOrganic dyes, transition metal complexesMild reaction conditions, C-H functionalization. bath.ac.ukdigitellinc.com
Metal CatalysisGold, Nickel, Palladium complexes with chiral ligandsHigh efficiency, broad substrate scope. acs.orgrsc.org
BiocatalysisEnzymes (e.g., P450s, oxidases)High selectivity, environmentally friendly. mdpi.com

Exploration of New Chemical Transformations and Rearrangements

The discovery of novel chemical reactions and rearrangements involving spirocyclic amines can lead to the development of new synthetic routes and the creation of unprecedented molecular architectures.

One area of exploration is the oxidative rearrangement of spirocyclic aminals. For instance, spirocyclic cyclobutane aminals have been shown to undergo a rearrangement reaction when treated with N-halosuccinimides to produce bicyclic amidines through a ring expansion process. acs.orgacs.org This type of transformation highlights the potential for converting spirocyclic structures into other complex heterocyclic systems.

The development of cascade reactions, where multiple bond-forming events occur in a single pot, is another important direction. A radical-mediated cascade spirocyclization of N-benzylacrylamides has been developed to synthesize polyhalo-substituted azaspirocyclohexadienones. acs.org Gold-catalyzed spirocyclization of enediyne esters can proceed through different cascade pathways to yield either azaspiro[4.4]nonenone or azaspiro[4.5]decadienone systems, depending on the substrate structure. rsc.org

Computational Design of Novel Spirocyclic Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. These methods can be used to design novel spirocyclic derivatives with specific properties and to predict their reactivity.

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of compounds with their biological activity. wikipedia.org Such studies have been performed on spiro-alkaloids to understand the structural requirements for their anti-cancer properties. rsc.orgnih.govfue.edu.eg These models can then be used to guide the design of new, more potent analogs.

Computational methods, such as Density Functional Theory (DFT), can be employed to investigate reaction mechanisms and predict the stability and reactivity of different isomers. rsc.org This information is valuable for optimizing reaction conditions and for the rational design of new synthetic targets. The application of computational techniques is also crucial in the design of new organocatalysts and in understanding the origins of stereoselectivity in asymmetric reactions. rsc.org The computational design of novel spirocyclic scaffolds is a key strategy for exploring new chemical space with high potential for pharmaceutical research. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-Oxaspiro[4.4]nonan-6-amine, and what key reaction parameters influence yield?

  • Methodological Answer : Common synthetic routes include ring-closing metathesis and cyclization reactions using precursors like substituted cyclopentane derivatives. Key parameters include:

  • Catalyst selection (e.g., Grubbs catalysts for metathesis) .
  • Temperature control (e.g., low temperatures to minimize side reactions in spirocyclic systems) .
  • Solvent polarity , which affects reaction kinetics and stereochemical outcomes .
    • Data Table :
MethodYield (%)Key ConditionsReference
Ring-closing metathesis65–78Grubbs catalyst, DCM, 40°C
Cyclization with amines45–60THF, room temperature

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

  • Methodological Answer :

  • NMR spectroscopy :
  • ¹H NMR : Look for signals at δ 2.5–3.5 ppm (sp³-hybridized amine protons) and δ 1.8–2.2 ppm (cyclopentane ring protons) .
  • ¹³C NMR : Peaks near 70–80 ppm indicate oxygenated sp³ carbons in the oxaspiro system .
  • IR spectroscopy : Stretching frequencies at 3300 cm⁻¹ (N-H) and 1100 cm⁻¹ (C-O-C) confirm functional groups .

Q. What theoretical frameworks guide the design of novel this compound analogs with enhanced stability?

  • Methodological Answer :

  • Molecular Orbital Theory : Predicts electron distribution in the spirocyclic system to identify reactive sites for modification .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlates structural features (e.g., ring strain, substituent electronegativity) with stability .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates energy barriers for transition states, predicting regioselectivity in reactions .
  • Molecular Dynamics (MD) : Simulates solvation effects and steric hindrance in the spirocyclic framework .
    • Example : DFT studies show that nucleophilic attack preferentially occurs at the less sterically hindered carbon adjacent to the oxygen atom .

Q. What mechanistic insights explain the stereochemical outcomes in the synthesis of this compound derivatives?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (axial amine configuration), while higher temperatures favor thermodynamic products (equatorial) .
  • Chiral Auxiliaries : Use of enantiopure catalysts (e.g., BINOL-derived phosphoric acids) induces asymmetry in spirocyclic systems .

Q. How should researchers address contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentration ranges) to identify confounding variables .
  • Dose-Response Validation : Replicate experiments using standardized protocols (e.g., IC₅₀ measurements with triplicate trials) .
    • Case Study : Discrepancies in antimicrobial activity were resolved by controlling for pH-dependent solubility .

Methodological Best Practices

  • Experimental Design : Use factorial designs to test multiple variables (e.g., solvent, catalyst) simultaneously .
  • Data Analysis : Apply statistical tools (e.g., ANOVA) to distinguish significant effects from noise .
  • Safety Protocols : Follow guidelines for handling amines (e.g., PPE, fume hoods) as outlined in chemical safety frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxaspiro[4.4]nonan-6-amine
Reactant of Route 2
1-Oxaspiro[4.4]nonan-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.